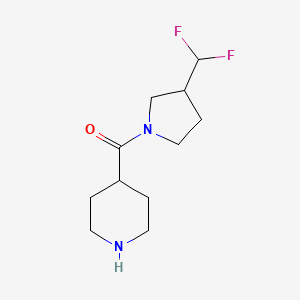
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C11H18F2N2O and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. The unique structural features of this compound, particularly the difluoromethyl group and the presence of both pyrrolidine and piperidine rings, suggest various mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is [3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone, with the molecular formula C11H18F2N2O. The difluoromethyl group is known to enhance binding affinity and metabolic stability, making it a valuable modification in drug design.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl substituent can improve the compound's pharmacokinetic properties, influencing its efficacy in various biological contexts.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
1. Enzyme Inhibition
- It has been studied for its potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases, including cancer and neurodegenerative disorders. The introduction of the difluoromethyl group has been shown to enhance inhibitory potency compared to non-fluorinated analogs .
2. Antidepressant Effects
- Some studies suggest that derivatives of this compound may possess antidepressant-like effects, potentially through modulation of neurotransmitter systems .
3. Anticancer Activity
- Preliminary data indicate that this compound may have anticancer properties, possibly through apoptosis induction in cancer cell lines .
Table 1: Summary of Biological Activities
Case Study: GSK-3β Inhibition
In a study focusing on GSK-3β inhibitors, this compound was synthesized and evaluated for its inhibitory potency. The results demonstrated a significant reduction in enzyme activity, supporting its potential use in treating conditions like Alzheimer's disease .
Case Study: Neuroprotective Properties
Another investigation explored the neuroprotective effects of this compound in models of oxidative stress. The findings indicated that it could mitigate neuronal damage, suggesting a therapeutic role in neurodegenerative diseases .
Properties
IUPAC Name |
[3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-10(13)9-3-6-15(7-9)11(16)8-1-4-14-5-2-8/h8-10,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZGEBMMGDRKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















